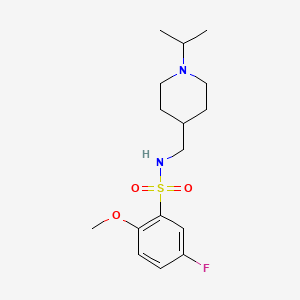

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide” is an amide compound . It is used for inhibiting interleukin receptor-associated kinase (IRAK) and for treating diseases and conditions related to IRAK . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes .

Applications De Recherche Scientifique

Corrosion Inhibition Properties

The chemical compound has been investigated for its potential applications in the field of materials science, particularly in corrosion inhibition. A study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, the researchers assessed the global reactivity parameters and adsorption behaviors of these derivatives, providing insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Spectroscopic Study and Fluorophore Development

Another research avenue involves the synthesis and preliminary spectroscopic study of analogues related to Zinquin, a specific fluorophore for Zn(II). Kimber et al. (2003) described the synthesis of isomers and analyzed their structures and fluorescent properties upon the addition of Zn(II), highlighting their potential use in biochemical assays and imaging applications (Kimber et al., 2003).

COX-2 Inhibition for Therapeutic Applications

Research by Hashimoto et al. (2002) on a series of benzenesulfonamide derivatives revealed their abilities to inhibit cyclooxygenase-2 (COX-2), a significant target in anti-inflammatory and cancer therapy. The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency and enhance selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).

Electrophilic Fluorination in Neurochemical Synthesis

Electrophilic fluorination techniques, as discussed by Hayakawa et al. (1999), provide routes to synthesize fluorinated analogs of key neurochemicals, such as serotonin and melatonin. This method involves the use of N-fluorobenzenesulfonimide (NFSi) for the fluorination of indoles, demonstrating the compound's utility in creating new neurochemical analogs with potential applications in neuroscience research and drug development (Hayakawa et al., 1999).

Mécanisme D'action

The compound acts by inhibiting interleukin receptor-associated kinase (IRAK) . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation . Four IRAK genes have been identified in the human genome (IRAK1, IRAK2, IRAK3 and IRAK4), and studies have revealed distinct, non-redundant biological roles .

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)16-10-14(17)4-5-15(16)22-3/h4-5,10,12-13,18H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICYSIIOAZWCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)